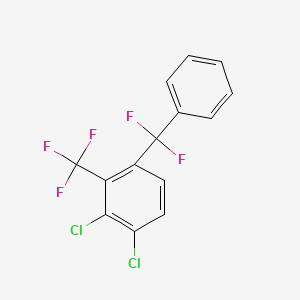![molecular formula C13H13ClN2O2S B14432155 1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride CAS No. 77148-91-5](/img/structure/B14432155.png)
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium core substituted with a methyl group and a sulfanyl group attached to a 3-nitrophenylmethyl moiety. The chloride ion serves as the counterion to balance the charge of the pyridinium cation.
准备方法
The synthesis of 1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridinium Core: The starting material, 2-methylpyridine, undergoes a quaternization reaction with methyl iodide to form 1-methyl-2-iodopyridinium iodide.
Nucleophilic Substitution: The iodide is then replaced by a sulfanyl group through a nucleophilic substitution reaction with a thiol derivative of 3-nitrobenzyl chloride.
Ion Exchange: The final step involves an ion exchange reaction to replace the iodide ion with a chloride ion, yielding the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyridinium core can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: Its derivatives may have pharmacological properties, such as antimicrobial or anticancer activity.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfanyl group can form covalent bonds with thiol-containing proteins.
相似化合物的比较
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride: Similar structure but with the nitro group in the para position.
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}quinolinium chloride: Similar structure but with a quinolinium core instead of a pyridinium core.
1-Methyl-2-{[(3-aminophenyl)methyl]sulfanyl}pyridin-1-ium chloride: Similar structure but with an amino group instead of a nitro group.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound.
属性
CAS 编号 |
77148-91-5 |
|---|---|
分子式 |
C13H13ClN2O2S |
分子量 |
296.77 g/mol |
IUPAC 名称 |
1-methyl-2-[(3-nitrophenyl)methylsulfanyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H13N2O2S.ClH/c1-14-8-3-2-7-13(14)18-10-11-5-4-6-12(9-11)15(16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
KNHOOTZWPPNXCI-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CC=C1SCC2=CC(=CC=C2)[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


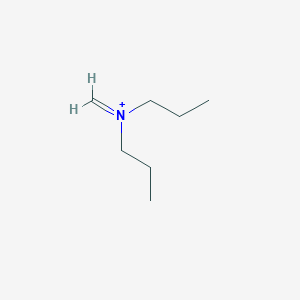


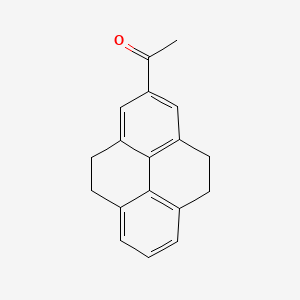
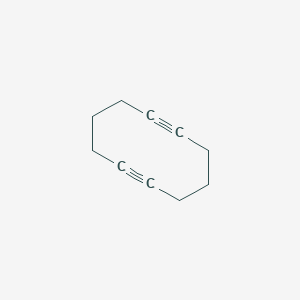
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
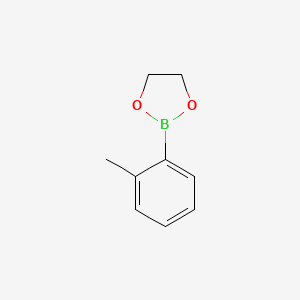

![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
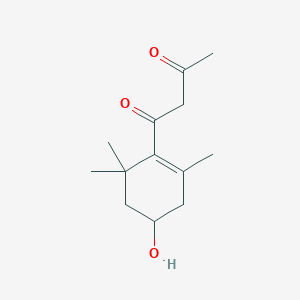
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
